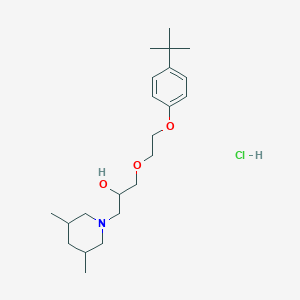

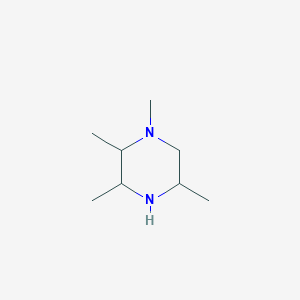

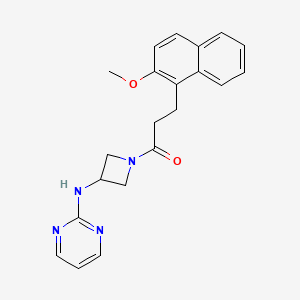

![molecular formula C17H12ClNO3S B2731708 Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-10-1](/img/structure/B2731708.png)

Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol . Its density is 1.051 g/ml and Melting Point is − 38 °C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis and reactions of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides demonstrate the versatility of chlorobenzo[b]thiophene derivatives in creating new compounds. These substances react with cyanamides to form chloro(dialkylamino)methylene derivatives, which are further modified by substituting the Cl-atom with O-, S-, or N-nucleophiles, leading to new compounds with potentially useful properties (Ried, Oremek, & Guryn, 1980).

Organic Photovoltaic Applications

A donor-acceptor copolymer, incorporating the methyl thiophene-3-carboxylate unit, was synthesized for use in polymer solar cells. This approach aimed to lower the highest occupied molecular orbital (HOMO) level to achieve a higher open-circuit voltage (VOC). The resulting solar cells exhibited improved performance, demonstrating the potential of these compounds in the development of efficient organic photovoltaic devices (Cho et al., 2012).

Environmental Applications

The study on the photochemical degradation of monomethylated benzo[b]thiophenes, including derivatives similar to Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate, in aqueous solutions, sheds light on the fate of crude oil components after an oil spill. This research found that such compounds undergo oxidation to form carboxylic acids and, eventually, 2-sulfobenzoic acids, elucidating a crucial degradation pathway in environmental contexts (Bobinger & Andersson, 1998).

Luminescence Sensing and Metal Uptake

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, related to this compound, have been demonstrated to act as efficient luminescent sensory materials. These MOFs show selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, highlighting their potential for environmental monitoring and remediation efforts (Zhao et al., 2017).

Mécanisme D'action

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research might focus on exploring the potential applications of “Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate” in various fields such as medicinal chemistry, material science, and organic semiconductors.

Propriétés

IUPAC Name |

methyl 3-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEKLTPZZZYCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

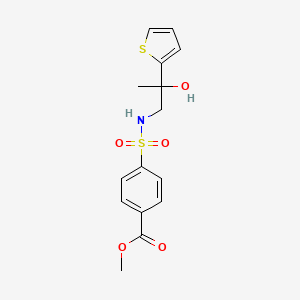

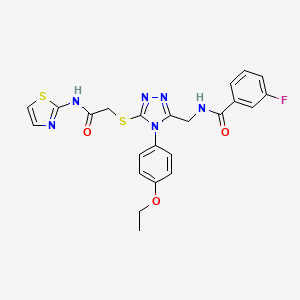

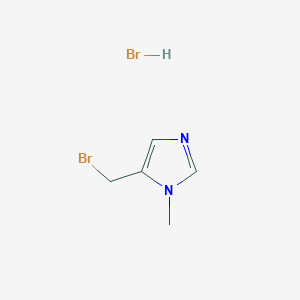

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2731625.png)

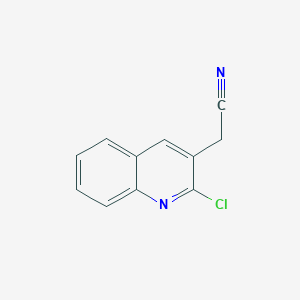

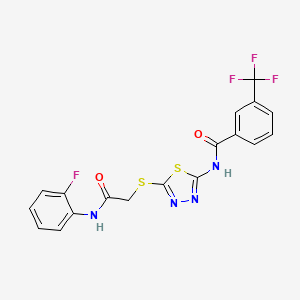

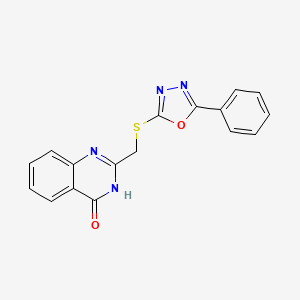

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2731642.png)

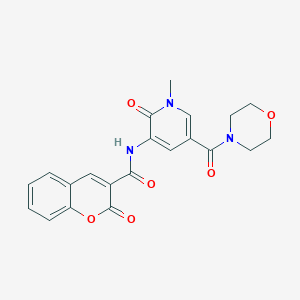

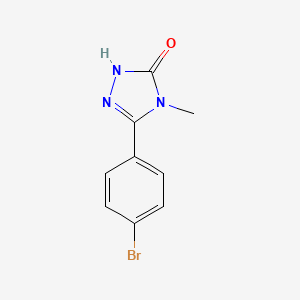

![Tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)